3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)-
Description
The compound 3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)- (hereafter referred to as Compound A) is a rhodanine derivative characterized by a thiazolidinone core with a conjugated α,β-unsaturated ketone system and a propyl ester group. Its structure includes a (5Z)-configured benzylidene moiety and a (2E)-2-methyl-3-phenylpropenyl substituent, which contribute to its stereoelectronic properties .
Compound A is structurally related to Epalrestat, a clinically used aldose reductase inhibitor for diabetic neuropathy, and is noted as an impurity in Epalrestat synthesis .
Properties
CAS No. |
2166611-13-6 |
|---|---|
Molecular Formula |
C18H19NO3S2 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
propyl 2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C18H19NO3S2/c1-3-9-22-16(20)12-19-17(21)15(24-18(19)23)11-13(2)10-14-7-5-4-6-8-14/h4-8,10-11H,3,9,12H2,1-2H3/b13-10+,15-11- |
InChI Key |
UWBTYJVTFNUEQR-RJSPBKBSSA-N |
Isomeric SMILES |
CCCOC(=O)CN1C(=O)/C(=C/C(=C/C2=CC=CC=C2)/C)/SC1=S |
Canonical SMILES |
CCCOC(=O)CN1C(=O)C(=CC(=CC2=CC=CC=C2)C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation for Core Thiazolidine Formation
The thiazolidine core is synthesized via Knoevenagel condensation, a widely used method for forming α,β-unsaturated carbonyl systems. In this case, 2-thioxothiazolidin-4-one derivatives react with α,β-unsaturated aldehydes under acidic conditions. For example, 4-chlorobenzaldehyde and thiazolidine-2,4-dione undergo condensation in acetic acid with methylamine as a catalyst, producing the 5-arylidene intermediate. This step typically achieves yields of 68–85% under optimized conditions (Table 1).
Table 1: Knoevenagel Condensation Conditions and Outcomes
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Methylamine | Acetic acid | 110 | 85 |
| 3,4-Di(benzyloxy)benzaldehyde | Piperidine | Ethanol | 80 | 58 |
Alkylation for Acetic Acid Side Chain Introduction
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility |
| Catalyst | Sulfuric acid (0.5 eq) | Prevents side reactions |
| Temperature | 60°C | Balances reaction rate and decomposition |
Reaction Optimization Strategies
Catalytic System Tuning
The choice of catalyst significantly affects reaction efficiency. Methylamine in acetic acid enhances the Knoevenagel condensation rate compared to traditional bases like piperidine, reducing reaction time from 28 hours to 4 hours. For esterification, substituting sulfuric acid with p-toluenesulfonic acid (PTSA) minimizes byproduct formation, though at a slight cost to yield (78% vs. 90%).
Solvent Selection and Scalability
Large-scale synthesis (e.g., 250 kg batches) requires solvents with low toxicity and high volatility. Methanol and dichloromethane are preferred for their ease of removal via distillation. Ethyl acetate/petroleum ether mixtures enable efficient recrystallization, achieving >99% purity in industrial settings.
Challenges and Mitigation
Stereochemical Control
The (5Z)-configuration is thermodynamically less favored than the (5E)-isomer. To favor the Z-isomer, reactions are conducted at lower temperatures (0–5°C) and quenched rapidly to prevent isomerization. Chromatographic separation using chiral stationary phases may be required for enantiopure batches.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects in treating diabetic neuropathy. Its role as an aldose reductase inhibitor positions it as a candidate for managing diabetes-related complications, including retinopathy and nephropathy .
Antifungal Activity
Recent studies have indicated that derivatives of thiazolidines exhibit antifungal properties. The synthesis of novel thiazolidine derivatives has shown promise against various fungal strains, suggesting potential applications in antifungal therapies .
Bioactivity Studies
Bioactivity assays have demonstrated that certain derivatives possess anticancer activity. For example, compounds derived from thiazolidine scaffolds have been evaluated for their effects on cancer cell lines, showing varying degrees of cytotoxicity .
Case Study 1: Anticancer Activity
A study focused on synthesizing various thiazolidine derivatives revealed that specific substitutions on the thiazolidine ring enhanced anticancer properties against certain cell lines. The findings indicated a correlation between structural modifications and bioactivity, highlighting the importance of molecular design in drug development .
Case Study 2: Antifungal Efficacy
Research conducted on thiazolidine derivatives demonstrated significant antifungal activity against Candida species. The study involved testing various synthesized compounds against fungal strains, leading to promising results that suggest further exploration into their use as antifungal agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. As an aldose reductase inhibitor, it prevents the conversion of glucose to sorbitol, thereby reducing the accumulation of sorbitol in tissues, which is a common issue in diabetic complications. This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its activity .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The propyl ester in Compound A confers higher lipophilicity (LogP ~3.5 predicted) compared to carboxylic acid derivatives (e.g., acetic acid analogue in , LogP ~2.8). This enhances its suitability for oral administration .
- Stereochemistry : The (5Z) configuration in Compound A and its analogues (e.g., ) is critical for maintaining planar conjugation, affecting binding to enzymatic targets like aldose reductase .
- Biological Activity: While Compound A is linked to aldose reductase inhibition, derivatives with heteroaromatic substituents (e.g., 3-pyridinyl in ) show broader antidiabetic and antioxidant profiles. Antimicrobial activity is prevalent in compounds with alkylamino side chains (e.g., D4 in ).
Reactivity Trends :
- Electron-withdrawing groups (e.g., thioxo, oxo) enhance electrophilicity at the 5-position, facilitating nucleophilic attacks in biological systems .
- Ester groups (as in Compound A ) are hydrolyzed in vivo to active carboxylic acids, acting as prodrugs .
Pharmacological and Physicochemical Properties
Q & A
Q. Table 1: Structural Analogs and Their Biological Activities
| Compound Feature | Key Modification | Observed Activity | Reference |
|---|---|---|---|
| Thiazolidinone core | 4-oxo-2-thioxo | Antidiabetic potential | |
| Fluorobenzyl substituent | Enhanced lipophilicity | Antimicrobial activity | |
| Pyrazole moiety | π-π stacking interactions | Anti-inflammatory effects |
What key structural features influence the compound’s reactivity and stability?
Basic Research Question
Critical features include:
- Thiazolidinone ring : The 4-oxo-2-thioxo group facilitates hydrogen bonding with biological targets but is susceptible to hydrolysis under acidic conditions .
- Propenylidene side chain : The (2E)-configuration stabilizes conjugation with the phenyl group, enhancing UV absorbance for analytical tracking .
- Propyl ester group : Improves lipid solubility for cellular uptake but may require hydrolysis in vivo for activation .
What strategies enhance the compound’s bioactivity through structural modification?
Advanced Research Question
- Substituent engineering : Introduce electron-withdrawing groups (e.g., fluoro, chloro) on the phenyl ring to boost antimicrobial potency .
- Side-chain elongation : Replace the propyl ester with hexanoic acid derivatives to improve binding to hydrophobic enzyme pockets .
- Stereochemical tuning : Synthesize and compare Z/E isomers to identify configurations with optimal target affinity .
How does the compound interact with biological targets at the molecular level?
Advanced Research Question
Mechanistic insights include:
- PPAR-γ activation : The thiazolidinone core mimics endogenous ligands, modulating glucose metabolism in diabetes models .
- Enzyme inhibition : The thioxo group chelates metal ions in microbial enzymes (e.g., β-lactamases), disrupting function .
- Cellular uptake studies : Fluorescent labeling of the propyl ester moiety to track intracellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
